

Application Notes and Protocols: Investigating the Constipating Effects of BMS-986121

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Compound of Interest

Compound Name: BMS-986121

Cat. No.: B10854703

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Introduction

BMS-986121 is a positive allosteric modulator (PAM) of the μ -opioid receptor (MOR)[1][2]. Unlike traditional opioid agonists that directly activate the receptor, PAMs enhance the activity of endogenous opioids, such as endorphins and enkephalins[3][4]. This mechanism has been hypothesized to produce analgesia with a reduced side-effect profile, including a lower propensity for constipation, a common and often debilitating side effect of conventional opioid therapy[3][5][6]. A related compound, BMS-986122, has demonstrated the potential for analgesia with reduced constipation in preclinical models[3][5][6][7]. These application notes provide a detailed experimental framework to investigate the potential for constipation as a side effect of **BMS-986121**.

The following protocols are designed to assess the in vivo effects of **BMS-986121** on gastrointestinal transit and to provide a comparative analysis with a standard opioid agonist, morphine, and a peripherally restricted opioid agonist used to induce constipation, loperamide.

Data Presentation

The following tables provide a structured format for the quantitative data that will be collected from the described experimental protocols.

Table 1: Fecal Pellet Output Analysis

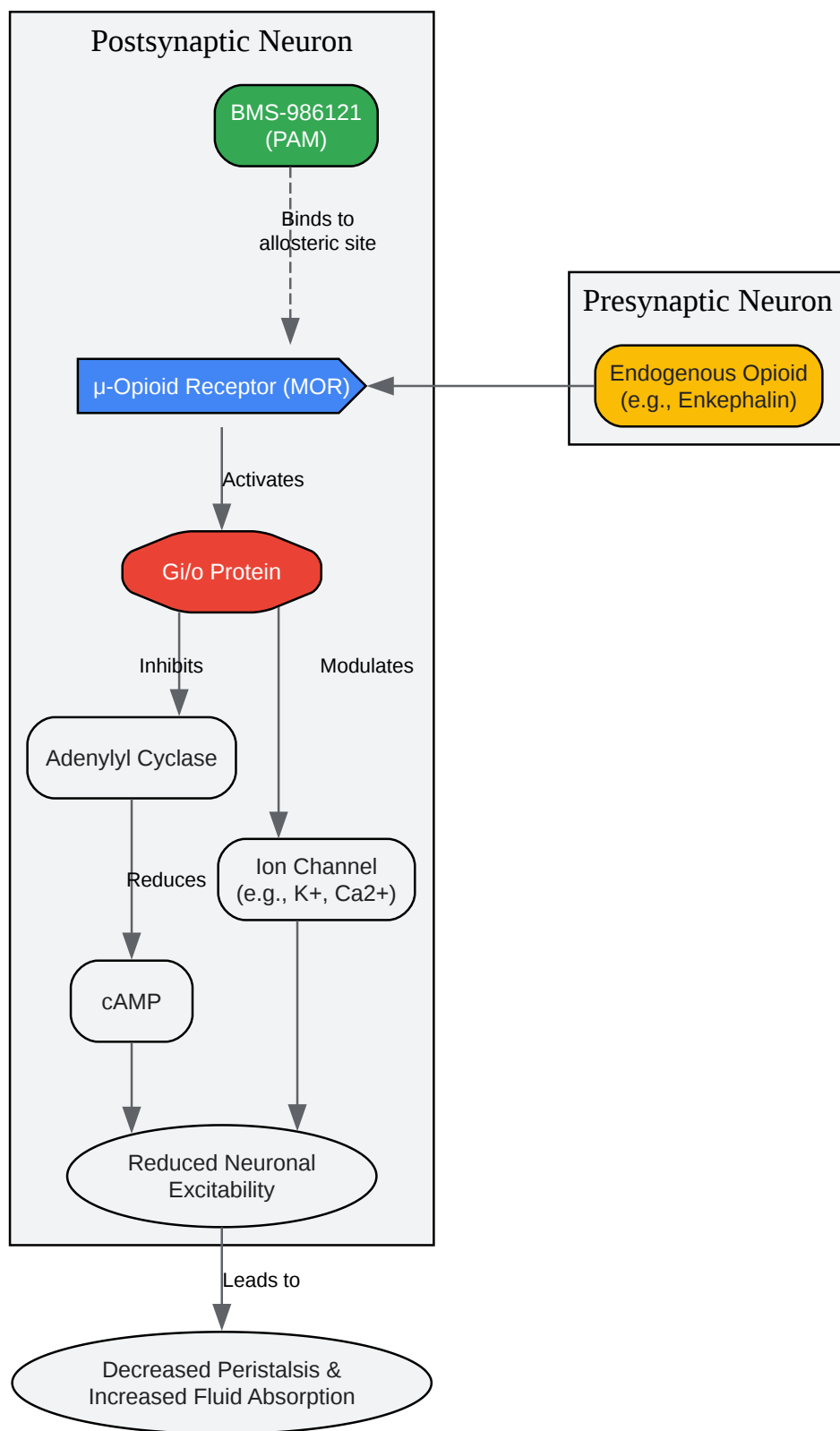
Treatment Group	Dose (mg/kg)	Number of Fecal Pellets (at 2, 4, 6 hours)	Total Fecal Weight (g) (at 6 hours)	Fecal Water Content (%)
Vehicle Control	-			
BMS-986121	Low			
BMS-986121	Mid			
BMS-986121	High			
Morphine	10			
Loperamide	5			

Table 2: Gastrointestinal Transit Time

Treatment Group	Dose (mg/kg)	Distance Traveled by Charcoal Meal (cm)	Total Length of Small Intestine (cm)	GI Transit Ratio (%)
Vehicle Control	-			
BMS-986121	Low			
BMS-986121	Mid			
BMS-986121	High			
Morphine	10			
Loperamide	5			

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **BMS-986121** as a positive allosteric modulator of the μ -opioid receptor.



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Caption: **BMS-986121** enhances endogenous opioid signaling at the μ -opioid receptor.

Experimental Protocols

Protocol 1: Evaluation of Fecal Output in Mice

This protocol is designed to assess the effect of **BMS-986121** on normal fecal output, a primary indicator of constipation.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- **BMS-986121**
- Morphine sulfate (positive control)
- Loperamide hydrochloride (positive control for induced constipation)[8]
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Metabolic cages
- Analytical balance

Procedure:

- Acclimatization: House mice individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization to the new environment.
- Fasting: Fast the mice for 12 hours before drug administration, with free access to water.
- Grouping: Randomly assign mice to the following treatment groups (n=8-10 per group):
 - Vehicle control
 - **BMS-986121** (low, mid, and high doses)
 - Morphine (10 mg/kg, subcutaneous)
 - Loperamide (5 mg/kg, oral gavage)[8]

- Drug Administration: Administer the respective compounds via the appropriate route (e.g., oral gavage or subcutaneous injection).
- Fecal Collection: Immediately after administration, place the mice back into the metabolic cages. Collect fecal pellets at 2, 4, and 6 hours post-administration.
- Data Collection:
 - Count the number of fecal pellets at each time point.
 - Weigh the total fecal pellets collected over the 6-hour period (wet weight).
 - Dry the pellets in an oven at 60°C for 24 hours and re-weigh to determine the dry weight.
- Calculation of Fecal Water Content:
 - Fecal Water Content (%) = $[(\text{Wet Weight} - \text{Dry Weight}) / \text{Wet Weight}] \times 100$

Protocol 2: Gastrointestinal Transit (Charcoal Meal) Assay

This protocol measures the rate of intestinal transit, providing a direct assessment of gut motility.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- **BMS-986121**
- Morphine sulfate
- Loperamide hydrochloride[8]
- Vehicle
- Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

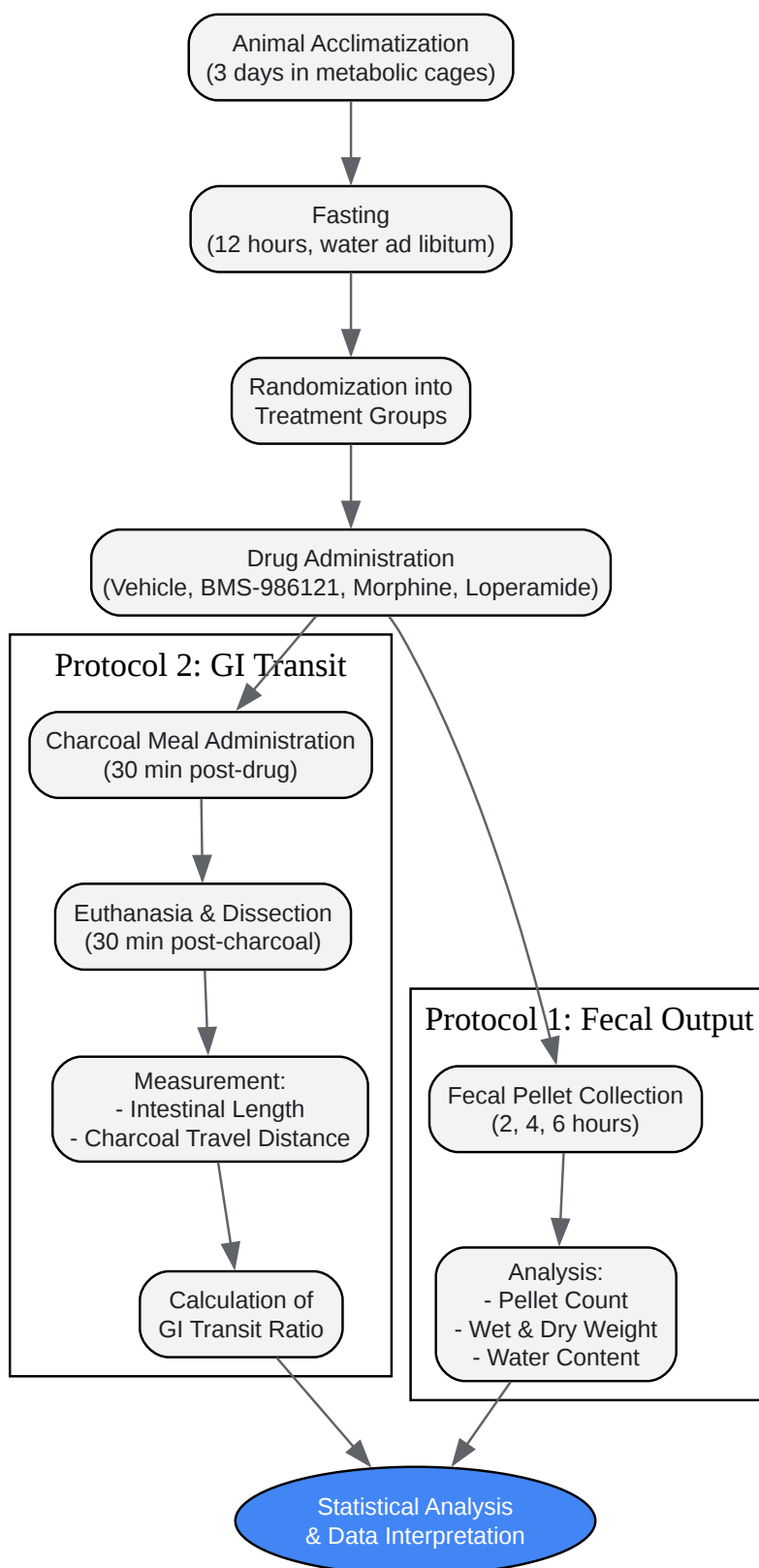
- Oral gavage needles
- Surgical scissors and forceps
- Ruler

Procedure:

- Acclimatization and Fasting: Follow steps 1 and 2 from Protocol 1.
- Grouping: Use the same treatment groups as in Protocol 1.
- Drug Administration: Administer the compounds as described in Protocol 1.
- Charcoal Meal Administration: 30 minutes after drug administration, administer 0.2 mL of the charcoal meal to each mouse via oral gavage.
- Euthanasia and Dissection: 30 minutes after the charcoal meal administration, humanely euthanize the mice. Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
- Measurement:
 - Measure the total length of the small intestine.
 - Measure the distance the charcoal meal has traveled from the pyloric sphincter.
- Calculation of GI Transit Ratio:
 - $\text{GI Transit Ratio (\%)} = \left(\frac{\text{Distance Traveled by Charcoal}}{\text{Total Length of Small Intestine}} \right) \times 100$

Experimental Workflow

The following diagram outlines the general workflow for the in vivo studies.



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Caption: Workflow for in vivo assessment of **BMS-986121**-induced constipation.

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